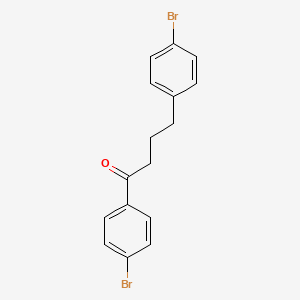

4'-Bromo-4-(4-bromophenyl)butyrophenone

Beschreibung

4'-Bromo-4-(4-bromophenyl)butyrophenone is a brominated butyrophenone derivative characterized by a ketone group attached to a butanone chain, with two para-substituted bromophenyl groups. The compound’s molecular formula is inferred as C₁₆H₁₃Br₂O (molecular weight ≈ 370.09 g/mol), featuring bromine atoms at the 4' position of the phenyl ring and the 4-position of an additional bromophenyl group.

Eigenschaften

CAS-Nummer |

71501-11-6 |

|---|---|

Molekularformel |

C16H14Br2O |

Molekulargewicht |

382.09 g/mol |

IUPAC-Name |

1,4-bis(4-bromophenyl)butan-1-one |

InChI |

InChI=1S/C16H14Br2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2 |

InChI-Schlüssel |

XWLXFOHOTCVERQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Phenyl Derivatives

A key preparatory step is the selective bromination of phenyl compounds to yield 4-bromophenyl derivatives. According to patent literature, this can be achieved in a two-phase liquid-liquid system using:

- A bromide source (e.g., sodium bromide)

- An oxidizing agent such as hydrogen peroxide

- An acid (e.g., hydrochloric acid)

- Optional catalysts like vanadium pentoxide or ammonium heptamolybdate

The reaction proceeds at controlled temperatures (15–50°C), favoring the formation of 4-bromophenyl derivatives with minimal 2-bromo isomers (<0.5%). The process involves an initial formation of monobromo derivatives followed by possible dibromination depending on reaction conditions.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Bromide source | Sodium bromide | Provides bromine ions for electrophilic substitution |

| Oxidizing agent | Hydrogen peroxide (30% aqueous) | Facilitates bromine generation in situ |

| Acid | Hydrochloric acid (32% aqueous) | Maintains acidic environment for bromination |

| Catalyst | Vanadium pentoxide or ammonium heptamolybdate | Enhances reaction rate and selectivity |

| Temperature | 15–50°C | Controls regioselectivity and yield |

| Reaction time | 10 min to 3 hours (monobromo formation) + up to 2 days (dibromo formation) | Sequential bromination steps |

| Yield of 4-bromo derivative | 75–90% | High selectivity for para-substitution |

| Yield of 2,4-dibromo derivative | 5–25% | Byproduct depending on reaction conditions |

This method ensures a high yield of 4-bromophenyl intermediates essential for subsequent acylation steps.

Friedel-Crafts Acylation to Form Butyrophenone

The butyrophenone moiety is introduced via Friedel-Crafts acylation, a classical method for attaching acyl groups to aromatic rings. For 4'-Bromo-4-(4-bromophenyl)butyrophenone, the reaction involves:

- Reacting 4-bromobenzene or a brominated phenyl intermediate with butyryl chloride (or a related acyl chloride)

- Using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions

- Controlling temperature to avoid polyacylation or side reactions

This reaction yields this compound with the ketone functionality at the butyrophenone position.

| Reagents | Conditions | Notes |

|---|---|---|

| Aromatic bromide | 4-bromobenzene or bromophenyl derivative | Starting material with bromine substituent |

| Acylating agent | Butyryl chloride | Provides the butyrophenone carbonyl group |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for electrophilic acylation |

| Solvent | Anhydrous dichloromethane or similar | Ensures reaction control and solubility |

| Temperature | 0–50°C | Prevents overreaction and decomposition |

| Reaction time | 1–4 hours | Sufficient for complete acylation |

This method is well-established for synthesizing brominated aromatic ketones and is scalable for industrial production.

Alternative Synthetic Routes

Other synthetic approaches include:

- Claisen condensation reactions involving brominated phenylacetates and ketones to build the butyrophenone framework.

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) to assemble biphenyl structures with bromine substituents before or after acylation.

- Sequential bromination post-acylation to introduce bromine atoms selectively on the phenyl rings.

These methods provide flexibility depending on available starting materials and desired purity or substitution patterns.

Selectivity Control: The key challenge in preparation is controlling regioselectivity during bromination to favor 4-bromo substitution over 2-bromo or dibromo derivatives. Use of catalysts like vanadium pentoxide and controlled temperature profiles improves selectivity and yield.

Reaction Monitoring: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and product distribution, ensuring minimal byproducts and high purity.

Yield Optimization: Reaction parameters such as bromide concentration, oxidizing agent amount, catalyst loading, and reaction time are optimized to maximize this compound yield while minimizing side products.

| Step | Method/Reaction Type | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Bromide source, H2O2, HCl, catalyst (V2O5 or NH4) | High yield of 4-bromophenyl intermediates; controlled regioselectivity |

| Acylation | Friedel-Crafts acylation | Butyryl chloride, AlCl3, anhydrous solvent, 0–50°C | Formation of butyrophenone ketone on bromophenyl ring |

| Alternative coupling | Cross-coupling or Claisen condensation | Palladium catalysts or base, brominated precursors | Assembly of biphenyl ketone structures with bromine substituents |

| Purification | Extraction, washing, distillation | Organic solvent extraction, sodium bicarbonate wash | Removal of impurities and isolation of target compound |

The preparation of this compound is achieved through a combination of selective bromination of phenyl derivatives and Friedel-Crafts acylation to introduce the butyrophenone moiety. The process benefits from controlled reaction conditions, use of catalysts to enhance selectivity, and careful purification steps. These methods are supported by detailed research findings and patent disclosures, providing a robust framework for laboratory synthesis and potential industrial scale-up.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4'-Brom-4-(4-bromphenyl)butyrophenon wird in mehreren wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Es dient als Baustein in der organischen Synthese, insbesondere bei der Bildung komplexer Moleküle durch Kupplungsreaktionen.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Protein-Ligand-Wechselwirkungen befassen.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften, ist im Gange.

Industrie: Es wird bei der Synthese von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 4'-Brom-4-(4-bromphenyl)butyrophenon seine Wirkungen ausübt, beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Bromatome verstärken die Reaktivität der Verbindung, wodurch sie stabile Komplexe mit Proteinen und Enzymen bilden kann. Diese Wechselwirkung kann die Aktivität dieser biologischen Moleküle hemmen oder verändern, was zu verschiedenen physiologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-4-(4-bromophenyl)butyrophenone is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4’-Bromo-4-(4-bromophenyl)butyrophenone exerts its effects involves interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can inhibit or modify the activity of these biological molecules, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4'-Bromo-4-(4-bromophenyl)butyrophenone with analogous brominated ketones:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₆H₁₃Br₂O | 370.09 | 4'-Br, 4-(4-BrC₆H₄) | Research intermediate |

| 4'-Bromobutyrophenone | 4981-64-0 | C₁₀H₁₁BrO | 227.10 | 4'-Br | Organic synthesis |

| 4'-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.05 | 4'-Br | Pharmaceutical intermediates |

| 4-Acetyl-4'-bromobiphenyl | 63242-14-8 | C₁₄H₁₁BrO | 275.14 | Acetyl, 4'-Br on biphenyl | Material science, OLEDs |

| Bromadiolone (rodenticide) | 28772-56-7 | C₃₀H₂₃BrO₄ | 527.41 | Complex structure with Br | Rodenticide |

Key Observations :

- Crystal Packing : Brominated compounds like those in exhibit stabilization via C-Br···π interactions and hydrogen bonding, which may influence solubility and melting points .

- Synthetic Routes: Brominated acetophenones (e.g., 4'-bromoacetophenone) are often synthesized via direct bromination of parent compounds using Br₂ in CHCl₃ .

Cytotoxicity and Redox Properties

- highlights a seleno-bromophenyl compound with cytotoxicity against oligodendrocytes, mediated by redox modulation via the H₂-DCFDA assay.

- Pyridazinone derivatives with bromophenyl groups () act as FPR1/FPR2 agonists, suggesting bromophenyl moieties enhance receptor binding in drug design .

Q & A

Q. What are the established synthetic routes for 4'-Bromo-4-(4-bromophenyl)butyrophenone, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 4-phenylbutyrophenone. A common approach uses brominating agents (e.g., Br₂ in HBr or N-bromosuccinimide) under controlled conditions to introduce bromine at the para positions. For example, double bromination may require sequential reactions with protective groups to ensure regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical, with yields ranging from 50–70% depending on reaction optimization. Limitations include competing side reactions (e.g., over-bromination) and the need for inert atmospheres to prevent oxidation.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to bromine appear as doublets (δ 7.4–7.8 ppm, J ≈ 8 Hz). The ketone carbonyl (C=O) in butyrophenone resonates near δ 2.8–3.2 ppm for adjacent CH₂ groups .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 323 (C₁₆H₁₃Br₂O⁺) with fragmentation patterns showing loss of Br groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of 4-phenylbutyrophenone to achieve high regioselectivity?

- Methodological Answer :

- Directed Ortho-Metallation : Use directing groups (e.g., -OMe) to temporarily block undesired positions, followed by bromination and deprotection .

- Catalytic Systems : Pd-catalyzed C-H activation can target specific aryl positions, reducing over-bromination. For example, Pd(OAc)₂ with ligands like PPh₃ enhances selectivity .

- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono-bromination. Data from analogous compounds show a 20% yield increase at 5°C vs. 25°C .

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine groups activate the aryl rings for oxidative addition with Pd(0) catalysts. Computational studies (DFT) reveal lowered LUMO energy (-1.8 eV) at the brominated positions, facilitating transmetallation with boronic acids. Key parameters:

- Catalyst : Pd(PPh₃)₄ in THF at 80°C.

- Yields : 75–85% for biaryl products, confirmed by HPLC .

- Challenges : Steric hindrance from the butyrophenone chain may reduce coupling efficiency; optimizing ligand bulk (e.g., XPhos) improves turnover .

Q. What advanced techniques resolve ambiguities in crystallographic data for this compound derivatives?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves bond angles and Br positions. For example, a 1.8 Å resolution structure confirmed dihedral angles of 45° between aryl rings .

- Solid-State NMR : Distinguishes polymorphs via ¹³C chemical shifts (e.g., carbonyl carbon at 205 ppm for Form I vs. 210 ppm for Form II) .

- TEM/EDX : Maps bromine distribution in amorphous byproducts, identifying impurities during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.